1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is aromatic and thus contributes to the compound’s stability. The bromophenyl group is a bulky, electron-withdrawing group, which could impact the compound’s reactivity. The thiol group is a polar functional group that can participate in hydrogen bonding .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the thiol group could be oxidized to form a disulfide bond. The bromine atom on the bromophenyl group makes that carbon more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar thiol group could increase the compound’s solubility in polar solvents. The bromophenyl group could increase the compound’s molecular weight and decrease its volatility .Scientific Research Applications
Field
Application Summary
Compounds whose structures are based on a morpholine moiety associated with an azole heterocyclic system are of particular interest to the pharmaceutical industry . They are substances with anti-bacterial, anti-neurodegenerative, neuroprotective, anti-infective, and analgesic activity .
Method of Application
The target compound was synthesized via the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione and benzylamine .
Results or Outcomes
The reaction afforded a good yield of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione . The compound was fully characterized .
Biological Potential of Indole Derivatives
Field
Application Summary
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Method of Application
The method of application varies depending on the specific derivative and its intended use .
Results or Outcomes
Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of Functionally Substituted Pyrrolidine-2,3-dione
Field
Application Summary
The synthesis of functionally substituted pyrrolidine-2,3-diones directly linked to a heterocyclic fragment via the reaction of heterenopyrrolediones with substituted amines .
Method of Application
The target compound was synthesized via the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione and benzylamine .
Results or Outcomes
The reaction afforded a good yield of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione . The compound was fully characterized .
Synthesis of Functionally Substituted Pyrrolidine-2,3-dione
Field
Application Summary
The synthesis of functionally substituted pyrrolidine-2,3-diones directly linked to a heterocyclic fragment via the reaction of heterenopyrrolediones with substituted amines .
Method of Application
The target compound was synthesized via the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione and benzylamine .
Results or Outcomes
The reaction afforded a good yield of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione . The compound was fully characterized .
Future Directions
properties
IUPAC Name |
3-benzyl-4-(4-bromophenyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYJVHNPNNEWBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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